molecular formula C14H23N3O2S B12265867 4-{1-[2-(Cyclopentylsulfanyl)acetyl]azetidin-3-yl}piperazin-2-one

4-{1-[2-(Cyclopentylsulfanyl)acetyl]azetidin-3-yl}piperazin-2-one

Cat. No.: B12265867
M. Wt: 297.42 g/mol
InChI Key: DCRTXYCIKHHYSD-UHFFFAOYSA-N
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Description

4-{1-[2-(Cyclopentylsulfanyl)acetyl]azetidin-3-yl}piperazin-2-one is a complex organic compound that features a unique combination of azetidinone and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural resemblance to various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(Cyclopentylsulfanyl)acetyl]azetidin-3-yl}piperazin-2-one typically involves multiple steps, starting with the preparation of the azetidinone ring. One common method involves the reaction of a β-lactam precursor with a piperazine derivative under controlled conditions. The cyclopentylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable cyclopentylthiol reagent reacts with an acetylated intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(Cyclopentylsulfanyl)acetyl]azetidin-3-yl}piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidinone ring can be reduced to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-{1-[2-(Cyclopentylsulfanyl)acetyl]azetidin-3-yl}piperazin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Due to its potential pharmacological activities, it is investigated for its therapeutic effects, particularly in the development of new antibiotics and anti-inflammatory agents.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-{1-[2-(Cyclopentylsulfanyl)acetyl]azetidin-3-yl}piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinone ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, while the piperazine moiety may enhance its binding affinity and specificity. The cyclopentylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Azetidin-2-one derivatives: These compounds share the β-lactam ring structure and are widely studied for their antibiotic properties.

    Piperazine derivatives: Known for their diverse pharmacological activities, including antipsychotic and antihistamine effects.

    Cyclopentylsulfanyl compounds: These compounds are explored for their potential as enzyme inhibitors and therapeutic agents.

Uniqueness

4-{1-[2-(Cyclopentylsulfanyl)acetyl]azetidin-3-yl}piperazin-2-one is unique due to its combination of structural features, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C14H23N3O2S

Molecular Weight

297.42 g/mol

IUPAC Name

4-[1-(2-cyclopentylsulfanylacetyl)azetidin-3-yl]piperazin-2-one

InChI

InChI=1S/C14H23N3O2S/c18-13-9-16(6-5-15-13)11-7-17(8-11)14(19)10-20-12-3-1-2-4-12/h11-12H,1-10H2,(H,15,18)

InChI Key

DCRTXYCIKHHYSD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SCC(=O)N2CC(C2)N3CCNC(=O)C3

Origin of Product

United States

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